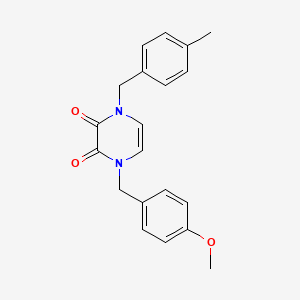
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
A novel methodology for synthesizing urea derivatives involves the combination of 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, offering a simple and efficient route to synthesize a range of derivatives including those similar to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea. This process allows for the production of these compounds in good yields without the need for chromatography, signifying its utility in developing potential pharmaceutical compounds and materials for various applications (Yan, Lei, & Hu, 2014).
Antioxidant Properties
Research into asymmetric bis-isatin derivatives, which are structurally related to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea, has explored their antioxidant properties. These studies reveal that certain bis-isatin derivatives containing urea moiety exhibit moderate to significant antioxidant activities, assessed through CUPRAC and ABTS assays. The findings underscore the potential of these derivatives in antioxidant applications, highlighting the relevance of structural modifications to enhance bioactivity (Yakan et al., 2021).
Antiepileptic Screening
In the quest for new antiepileptic agents, derivatives of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea have been evaluated for their efficacy. Preliminary screenings using the MES and scPTZ tests have identified compounds showing significant activity, comparable to or surpassing that of traditional antiepileptic drugs. This research demonstrates the potential of these derivatives in developing new treatments for epilepsy (Prakash & Raja, 2011).
Supramolecular Gelators
The exploration of quinoline urea derivatives for their gelator behavior in forming Ag-complexes opens new avenues in the design of supramolecular structures. Such studies contribute to the understanding of molecular self-assembly and its implications for material science, indicating the versatility of urea derivatives in creating novel materials with potential applications in various fields (Braga et al., 2013).
Immunotherapy for Colorectal Cancer
Research into (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives has identified compounds with potent CSF-1R inhibitory activity, offering new strategies for colorectal cancer immunotherapy. These compounds have demonstrated significant in vitro and in vivo efficacy in inhibiting cancer progression, suggesting their potential as candidates for clinical development in cancer treatment (Lv et al., 2021).
Eigenschaften
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-23-18-11-10-17(13-16(18)14-19(23)24)22-20(25)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDAZGGBXJDLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)
